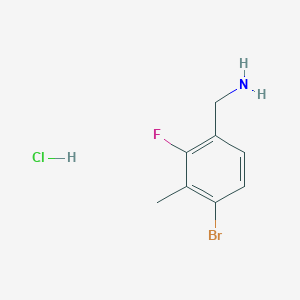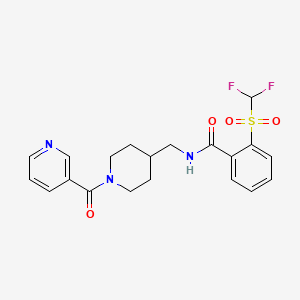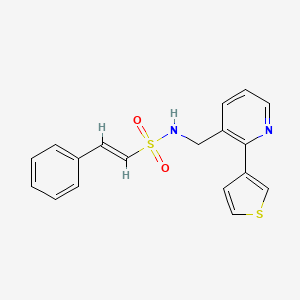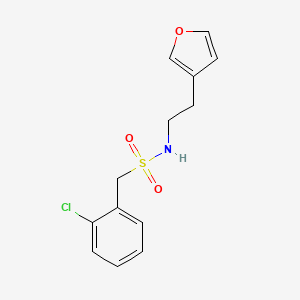![molecular formula C21H25N3O3 B2823219 4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 866018-96-4](/img/structure/B2823219.png)
4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a complex organic molecule with the molecular formula C21H25N3O3 . It has an average mass of 367.441 Da and a monoisotopic mass of 367.189606 Da . The molecule contains 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-b]quinolin-5-one core, which is substituted with a 3-ethoxy-4-hydroxyphenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 541.6±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 85.0±3.0 kJ/mol and a flash point of 281.4±32.9 °C . Its refractive index is 1.662, and it has a molar refractivity of 101.2±0.5 cm3 .Scientific Research Applications
Antimycobacterial Activity
A study conducted by Quiroga et al. (2014) presents the microwave-induced synthesis of novel benzopyrazolo[3,4-b]quinolindiones, which showed significant antimycobacterial activity against Mycobacterium spp strains. The inhibitory activity of these compounds is attributed to their high lipophilicity and lower polarity, indicating their potential as antimycobacterial agents Quiroga et al., 2014.
Chemoselective Syntheses
Chebanov et al. (2008) described regio- and chemoselective multicomponent protocols for synthesizing pyrazoloquinolinones, among other compounds, via a three-component coupling. This study highlights the versatility of these syntheses in producing compounds with potential biological applications, demonstrating the chemical utility of the pyrazoloquinolinone framework Chebanov et al., 2008.
Antimicrobial Agents
Research by Holla et al. (2006) on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives revealed their potential as antimicrobial agents. The study demonstrated that these compounds have significant antibacterial and antifungal activities, suggesting their applicability in developing new antimicrobial therapies Holla et al., 2006.
Antifungal and Antimicrobial Activities
Kumar et al. (2014) synthesized a series of quinoxaline derivatives containing the pyrazoline residue, which were evaluated for their in vitro antimicrobial activity. Compounds from this study exhibited substantial antimicrobial activity, with some showing higher antifungal activity than standard drugs, indicating their potential as antifungal and antimicrobial agents Kumar et al., 2014.
properties
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-5-27-16-8-12(6-7-14(16)25)18-17-11(2)23-24-20(17)22-13-9-21(3,4)10-15(26)19(13)18/h6-8,18,25H,5,9-10H2,1-4H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNAIYQYAIHNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2823136.png)


![5-Methyl-2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2823140.png)
![2-(benzylthio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2823144.png)






![{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823156.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanol](/img/structure/B2823158.png)
